5-[(1,5-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
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Overview
Description
5-[(1,5-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes two pyrazole rings and a carboxamide group. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,5-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(1,5-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[(1,5-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(1,5-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
1,3,5-Tris[(3,5-dimethylpyrazol)-1-ylmethyl]-2,4,6-trimethylbenzene: A more complex compound with multiple pyrazole rings.
Uniqueness
5-[(1,5-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is unique due to its dual pyrazole structure and the presence of a carboxamide group. This combination of features provides it with distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C11H17ClN6O |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H16N6O.ClH/c1-7-8(6-14-16(7)2)5-13-10-4-9(11(12)18)17(3)15-10;/h4,6H,5H2,1-3H3,(H2,12,18)(H,13,15);1H |
InChI Key |
HGFABJIUMHGENP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=NN(C(=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
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